Tert-butyl 2-methyl-5-nitrobenzoate

Description

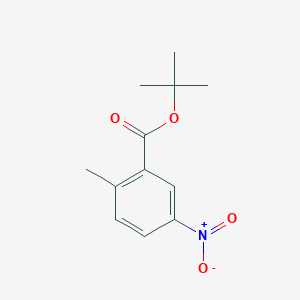

Tert-butyl 2-methyl-5-nitrobenzoate is an aromatic ester derivative characterized by a tert-butyl ester group, a methyl substituent at the 2-position, and a nitro group at the 5-position of the benzene ring. The tert-butyl group enhances steric bulk and may improve solubility in nonpolar solvents, while the nitro group confers electron-withdrawing properties, influencing reactivity in electrophilic substitution or reduction reactions .

Properties

IUPAC Name |

tert-butyl 2-methyl-5-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-8-5-6-9(13(15)16)7-10(8)11(14)17-12(2,3)4/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUXFFXRATFGCRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40697554 | |

| Record name | tert-Butyl 2-methyl-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873005-25-5 | |

| Record name | tert-Butyl 2-methyl-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-methyl-5-nitrobenzoate typically involves the esterification of 2-methyl-5-nitrobenzoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction conditions often include refluxing the reactants in an appropriate solvent such as toluene or dichloromethane.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

Reduction: Tert-butyl 2-methyl-5-nitrobenzoate can undergo reduction reactions to convert the nitro group to an amino group. Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in the presence of hydrochloric acid.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents such as halogens or alkyl groups. Typical reagents include halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride).

Hydrolysis: The ester group can be hydrolyzed to yield 2-methyl-5-nitrobenzoic acid and tert-butyl alcohol. This reaction is typically carried out under acidic or basic conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

Substitution: Halogens (chlorine, bromine), Lewis acids (aluminum chloride).

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products:

Reduction: 2-methyl-5-aminobenzoate.

Substitution: Various substituted benzoates depending on the substituent introduced.

Hydrolysis: 2-methyl-5-nitrobenzoic acid and tert-butyl alcohol.

Scientific Research Applications

Chemistry: Tert-butyl 2-methyl-5-nitrobenzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the preparation of more complex molecules in organic synthesis.

Biology and Medicine: The compound’s derivatives may have potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The nitro group can be modified to introduce bioactive functionalities.

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, including dyes, pigments, and agrochemicals. Its stability and reactivity make it a valuable component in various formulations.

Mechanism of Action

The mechanism of action of tert-butyl 2-methyl-5-nitrobenzoate depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent. In substitution reactions, the nitro group acts as an electron-withdrawing group, making the aromatic ring more susceptible to electrophilic attack.

Comparison with Similar Compounds

Key Observations :

- Electron Effects: The nitro group in this compound is strongly electron-withdrawing, which may reduce aromatic ring reactivity compared to electron-donating groups like -NH₂ (in the amino-fluoro analog) .

Physicochemical Properties

Research Implications

Synthetic Versatility : The tert-butyl ester group in these compounds facilitates easy deprotection to carboxylic acids, a critical step in prodrug design.

Substituent Trade-offs : While the nitro group enhances electrophilic reactivity, it may also increase toxicity risks compared to safer groups like -F or -OCH₃ .

Limitations and Data Gaps

- Exact solubility, melting point, and toxicity data for this compound are unavailable in the provided evidence.

- Safety profiles are inferred from structurally similar compounds; experimental validation is required.

Biological Activity

Tert-butyl 2-methyl-5-nitrobenzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a tert-butyl group, a nitro group, and a benzoate moiety. These structural components contribute to its chemical reactivity and biological properties. The presence of the nitro group is particularly significant as it can undergo bioreduction, leading to reactive intermediates that may interact with biological macromolecules such as proteins and DNA.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by covalently modifying their active sites, which can disrupt normal cellular functions.

- Reactive Intermediates : Upon bioreduction, the nitro group can form reactive species that interact with nucleophilic sites on proteins or nucleic acids.

- Cellular Signaling Modulation : The methylamino group can facilitate hydrogen bonding and electrostatic interactions with target molecules, influencing their activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, both Gram-positive and Gram-negative.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | <0.125 μg/mL |

| Escherichia coli | <0.25 μg/mL |

| Klebsiella pneumoniae | <0.5 μg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antibacterial agents .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators.

Case Study:

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound led to a significant reduction in cell viability, with an IC50 value of approximately 15 μM. The compound was found to activate apoptotic pathways by increasing the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2 .

Synthesis and Derivatives

The synthesis of this compound has been optimized through various methods, allowing for the production of derivatives with enhanced biological activity. For instance, modifications to the nitro group or the introduction of additional functional groups have been shown to increase potency against specific microbial strains .

Structure-Activity Relationship (SAR)

Extensive SAR studies have revealed that variations in the tert-butyl and nitro substituents significantly influence the biological activity of the compound. For example, compounds with electron-withdrawing groups on the aromatic ring exhibited improved antibacterial efficacy compared to their counterparts lacking such modifications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 2-methyl-5-nitrobenzoate, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : Nitration of 2-methylbenzoic acid using a mixture of nitric and sulfuric acids to introduce the nitro group at the 5-position. Monitor temperature (0–5°C) to avoid over-nitration.

- Step 2 : Esterification with tert-butanol via acid-catalyzed (e.g., H₂SO₄) Fischer esterification. Alternatively, convert the carboxylic acid to its acid chloride (using thionyl chloride, SOCl₂) followed by reaction with tert-butanol .

- Key Variables : Reaction time (4–6 hours for nitration), molar ratios (1:1.2 acid:alcohol for esterification), and solvent choice (benzene or DMF for acid chloride activation) .

- Yield Optimization : Use column chromatography (silica gel, hexane/ethyl acetate) for purification. Typical yields range from 60–75% .

Q. What analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Confirm ester and nitro group positions. For example, the tert-butyl group appears as a singlet (~1.3 ppm in ¹H NMR), while aromatic protons show splitting patterns consistent with substitution .

- IR Spectroscopy : Detect ester carbonyl (~1720 cm⁻¹) and nitro group stretching (~1520 and 1350 cm⁻¹) .

- Mass Spectrometry : Validate molecular ion ([M+H]⁺ at m/z 252.1) and fragmentation patterns .

Q. How should researchers handle and store this compound to ensure stability?

- Safety Protocols :

- Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the ester group.

- Avoid prolonged exposure to light, as nitroaromatics may degrade via photolytic pathways .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected splitting in NMR) be resolved for this compound?

- Methodology :

- Hypothesis Testing : Check for impurities (e.g., unreacted starting material) via TLC or HPLC.

- Variable Control : Replicate synthesis under anhydrous conditions to rule out hydrolysis.

- Advanced Techniques : Use 2D NMR (COSY, NOESY) to assign ambiguous peaks or identify rotational isomers caused by steric hindrance from the tert-butyl group .

Q. What strategies mitigate side reactions during the nitration of 2-methylbenzoic acid derivatives?

- Methodology :

- Competing Reactions : Ortho/para nitration selectivity can be influenced by steric effects. Use computational modeling (DFT) to predict regioselectivity.

- Experimental Design : Compare mixed-acid (HNO₃/H₂SO₄) vs. acetyl nitrate (HNO₃/Ac₂O) systems. The latter reduces sulfonation side reactions .

- Data Analysis : Track reaction progression via in-situ FTIR to detect intermediate nitronium ion formation.

Q. How do environmental factors (e.g., humidity, surface interactions) affect the stability of this compound in laboratory settings?

- Methodology :

- Surface Reactivity Studies : Use microspectroscopic imaging (AFM-IR, ToF-SIMS) to analyze adsorption on glass vs. polymer surfaces .

- Degradation Pathways : Accelerated aging tests (40°C, 75% RH) combined with LC-MS to identify hydrolysis byproducts (e.g., 2-methyl-5-nitrobenzoic acid) .

Q. Can alternative green chemistry approaches (e.g., biocatalysis) replace traditional esterification methods?

- Methodology :

- Enzyme Screening : Test lipases (e.g., Candida antarctica) for transesterification of methyl 2-methyl-5-nitrobenzoate with tert-butanol in solvent-free systems.

- Solvent Optimization : Compare ionic liquids vs. supercritical CO₂ for improved enzyme activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.